molecular formula C16H12ClNO2 B7815328 1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid

1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid

Cat. No. B7815328
M. Wt: 285.72 g/mol
InChI Key: HEYKMTOHVHEXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agent Development

1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid has been explored in the development of anticancer agents. A study noted that NSC-743380, an analog of indole-3-carbinol and early-stage anticancer agent, metabolizes into this compound. This research provided insights into the hepatotoxicity and biliary hyperplasia associated with NSC-743380, suggesting a link between the parent molecule's anticancer activity and its toxicity. This understanding is crucial for developing safer and more effective cancer treatments (Eldridge et al., 2014).

Synthesis and Molecular Docking Studies

In another study, the synthesis and characterization of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, using 1H-indole-2-carboxylic acids as core compounds, were conducted. The molecular docking of these compounds predicted their binding interactions with target proteins like the epidermal growth factor receptor (EGFR), demonstrating potential applications in drug design and molecular biology (G. Ganga Reddy et al., 2022).

Glycine-Site NMDA Receptor Antagonist

A 2005 study explored the synthesis and pharmacological evaluation of various analogs of indole-2-carboxylic acid, identifying a potent selective glycine-site NMDA receptor antagonist. This research contributes to our understanding of NMDA receptor function and potential therapeutic applications in neurological disorders (Baron et al., 2005).

Chemical Synthesis and Characterization

Various studies have focused on the synthesis and characterization of indole-3-carboxylic acid derivatives, demonstrating their significance in chemical research. For example, the synthesis of novel indole-benzimidazole derivatives and studies on the reaction of indole carboxylic acid/amide with propargyl alcohols highlight the versatility of these compounds in organic chemistry (Wang et al., 2016); (Selvaraj et al., 2019).

Crystal Structure Analysis

Research on the crystal structure of related compounds like methyl 1-methyl-1H-indole-3-carboxylate offers valuable insights into the structural properties of these molecules, which is essential in understanding their chemical behavior and potential applications (Furuya et al., 2018).

Corrosion Inhibition Studies

The application of Schiff bases derived from L-Tryptophan (related to indole carboxylic acids) in preventing corrosion in acidic environments highlights the potential industrial applications of these compounds. This research explores the inhibitory efficiency of these compounds on stainless steel corrosion (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-12-5-3-4-11(8-12)9-18-10-14(16(19)20)13-6-1-2-7-15(13)18/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYKMTOHVHEXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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